7-butyl-3,4,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
Description
7-Butyl-3,4,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a tricyclic heterocyclic compound featuring a purine core fused with a triazine ring at the f-bond position. The molecule contains a butyl substituent at the 7-position and methyl groups at the 3-, 4-, and 9-positions. This structural configuration distinguishes it from other triazino-purine derivatives, where substituents and ring fusion positions (e.g., e-bond vs. f-bond) significantly influence physicochemical and biological properties .
Properties
IUPAC Name |
7-butyl-3,4,9-trimethyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O2/c1-5-6-7-19-12(21)10-11(18(4)14(19)22)15-13-17-16-8(2)9(3)20(10)13/h9H,5-7H2,1-4H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPGARNASIGLURT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(N=C3N2C(C(=NN3)C)C)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-butyl-3,4,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological effects, including its pharmacological properties and mechanisms of action.
Chemical Structure
The compound belongs to the class of triazino-purines and features a complex structure that may contribute to its biological activity. The structural formula can be represented as follows:
Biological Activity Overview
Research indicates that compounds similar to 7-butyl-3,4,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine exhibit a range of biological activities:
- Antiproliferative Effects : Several studies have demonstrated that triazino-purines can inhibit the growth of various cancer cell lines. For instance, derivatives have shown significant cytotoxicity against HeLa cells with IC50 values ranging from 3.8 µM to over 100 µM depending on structural modifications .
- Mechanisms of Action : The mechanisms often involve induction of apoptosis and disruption of cellular proliferation pathways. For example, compounds with specific structural motifs have been linked to apoptosis through caspase activation .
Case Study 1: Anticancer Activity
A study investigated the antiproliferative effects of various triazino-purine derivatives. The results indicated that modifications in the chemical structure significantly influenced their activity against pancreatic adenocarcinoma cells (CFPAC-1). The most effective derivative exhibited an IC50 value of 0.79 µM .
Case Study 2: Structural Optimization
Another research focused on optimizing the structure of triazino-purines to enhance their biological activity. It was found that introducing specific linkers improved their growth-inhibitory effects on tumor cells while reducing toxicity to normal cells .
Data Table: Biological Activities of Related Compounds
| Compound Name | IC50 (µM) | Target Cell Line | Mechanism of Action |
|---|---|---|---|
| Compound A | 0.79 | CFPAC-1 (Pancreatic) | Apoptosis induction |
| Compound B | 3.8 | HeLa | Caspase activation |
| Compound C | >100 | HFF-1 (Normal Cells) | Minimal activity |
Comparison with Similar Compounds
Key Observations:
e-bond vs. f-bond fusion (e.g., Compound 53 in vs. target compound) alters ring strain and electronic distribution, impacting biological activity.
Synthetic Pathways :
- The target compound and its analogs are synthesized via intramolecular cyclocondensation of diazonium salts or hydrazine derivatives (e.g., ) .
- Substituents like chlorophenyl or benzyl groups require additional steps, such as nucleophilic substitution or Friedel-Crafts alkylation .
Pharmacokinetic Considerations
- Metabolic Stability : Chlorinated derivatives (e.g., ) may resist oxidative metabolism due to electron-withdrawing effects, extending half-life.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
